8-Iodoquinolin-3-ol

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Science

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in medicinal and chemical sciences. newdrugapprovals.org Recognized as a "privileged structure," its framework is present in a multitude of natural products, particularly alkaloids, and synthetic compounds with a vast array of biological activities. wikipedia.org This versatility has made the quinoline nucleus a frequent target in drug discovery and development, leading to its incorporation into numerous commercialized drugs.

The significance of the quinoline scaffold stems from its ability to serve as a versatile pharmacophore, engaging with a wide range of biological targets. scispace.com Its derivatives have demonstrated a broad spectrum of pharmacological properties. Consequently, the quinoline moiety is a subject of continuous research for the design and synthesis of novel, potent derivatives with improved therapeutic performance. wikipedia.org The synthetic accessibility and the potential for functionalization at various positions on the quinoline ring allow chemists to fine-tune the molecule's steric, electronic, and physicochemical properties, thereby optimizing its biological activity. nist.gov

Overview of Halogenated Quinoline Derivatives in Research

Halogenation, the process of introducing one or more halogen atoms (F, Cl, Br, I) onto a molecular scaffold, is a critical strategy in medicinal chemistry to modulate the properties of a parent compound. In quinoline chemistry, halogenated derivatives are extensively researched and have led to the development of important therapeutic agents. The introduction of halogens can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov

Iodinated quinolines, in particular, have found significant application. A well-known example is Iodoquinol (5,7-diiodo-8-quinolinol), which has been used in the treatment of amoebiasis. newdrugapprovals.orgwikipedia.org Another prominent derivative is Clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline), which has been investigated for its neuroprotective activities and its ability to chelate metal ions. scispace.comnih.gov These examples underscore the importance of iodine substitution on the quinoline ring in generating biologically active compounds. Research into halogenated quinolines continues to be an active field, exploring their potential as antifungal, antibacterial, and antiviral agents. nih.govnih.gov The synthesis of these compounds often involves electrophilic halogenation of the quinoline ring. newdrugapprovals.org

Structural Context of 8-Iodoquinolin-3-ol within Quinoline Chemistry

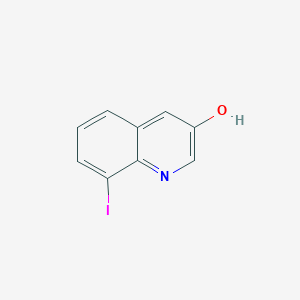

This compound is a specific derivative of the quinoline scaffold characterized by two key substitutions: a hydroxyl (-OH) group at the 3-position and an iodine (-I) atom at the 8-position. This particular arrangement of substituents places it within the class of iodo-hydroxyquinolines.

The iodine atom at the 8-position contributes to the molecule's lipophilicity and can be involved in halogen bonding, a type of non-covalent interaction that can influence molecular recognition and binding affinity. The specific biological and chemical profile of this compound is determined by the interplay of these two functional groups on the quinoline core. While extensive research is available for other iodo-hydroxyquinoline isomers, such as those based on the 8-hydroxyquinoline (B1678124) scaffold, this compound represents a less-explored member of this chemical family.

Physicochemical and Synthetic Overview

While specific experimental data for this compound is not widely documented in publicly available literature, its basic properties can be calculated, and potential synthetic routes can be inferred from established quinoline synthesis methodologies.

Physicochemical Data

Below is a table of fundamental physicochemical properties for this compound.

| Property | Value |

| Chemical Formula | C₉H₆INO |

| Molecular Weight | 271.06 g/mol |

| Canonical SMILES | C1=CC=C2C(=C1I)N=CC(=C2)O |

| InChI Key | Not available in cited sources |

| CAS Number | Not available in cited sources |

Note: Molecular weight and formula are calculated based on atomic weights. Other properties would require experimental determination.

Synthetic Approaches

The synthesis of this compound is not explicitly described in the surveyed literature. However, its synthesis could plausibly be achieved through established methods for quinoline construction followed by functional group modification. General strategies for creating substituted quinolines include:

Skraup Synthesis: A classic method involving the reaction of an aniline (B41778) (in this case, 2-iodoaniline) with glycerol, sulfuric acid, and an oxidizing agent. This would likely produce 8-iodoquinoline, which would then require subsequent hydroxylation at the 3-position.

Friedländer Annulation: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

Electrophilic Iodination: If starting with quinolin-3-ol, direct iodination could be explored. The directing effects of the existing hydroxyl group and the ring nitrogen would influence the position of iodination, potentially requiring specific catalysts or reaction conditions to achieve substitution at the 8-position.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6INO |

|---|---|

Molecular Weight |

271.05 g/mol |

IUPAC Name |

8-iodoquinolin-3-ol |

InChI |

InChI=1S/C9H6INO/c10-8-3-1-2-6-4-7(12)5-11-9(6)8/h1-5,12H |

InChI Key |

XDIBITBIKRZCNC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)I)O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 8 Iodoquinolin 3 Ol

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.comwikipedia.org In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reaction generally proceeds in two steps: the initial attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.combyjus.com

For the quinoline ring system, the pyridine (B92270) ring is electron-deficient and thus less reactive towards electrophiles compared to the benzene (B151609) ring. reddit.com Consequently, electrophilic attack preferentially occurs on the benzene ring, at positions 5 and 8. reddit.com In the case of 8-iodoquinolin-3-ol, the existing substituents significantly influence the regioselectivity of further substitutions. The hydroxyl group at position 3 is an activating group, directing incoming electrophiles to the ortho and para positions. Conversely, the iodine at position 8 also influences the electronic distribution of the ring.

One common electrophilic substitution reaction is nitration. For instance, the introduction of a nitro group (-NO2) at the 5-position of the this compound scaffold can be achieved using nitric acid. vulcanchem.com This modification can be a strategic step in the synthesis of more complex derivatives with altered electronic properties and biological activities. vulcanchem.com

Another important EAS reaction is halogenation. The introduction of additional halogen atoms can further modulate the physicochemical properties of the molecule. For instance, metal-free halogenation methods using reagents like trihaloisocyanuric acids have been developed for the regioselective halogenation of 8-substituted quinolines, often at the C5 position. rsc.orgrsc.org

Theoretical studies, such as those using density functional theory (DFT), can be employed to predict the most likely sites for electrophilic attack by analyzing the electron density and stability of the potential intermediates. orientjchem.org These computational approaches help in understanding the reactivity of the quinoline nucleus and in designing synthetic routes. orientjchem.org

Nucleophilic Substitution Reactions Involving Halogen and Hydroxyl Groups

The hydroxyl and iodo substituents on the this compound ring system are amenable to nucleophilic substitution reactions, providing avenues for further functionalization.

The iodine atom at the 8-position, being a good leaving group, can be displaced by various nucleophiles. This is particularly useful in metal-catalyzed cross-coupling reactions. For example, the Suzuki-Miyaura cross-coupling reaction allows for the formation of carbon-carbon bonds by reacting the iodo-substituted quinoline with a boronic acid derivative in the presence of a palladium catalyst. vulcanchem.com This method is a powerful tool for introducing aryl or other organic fragments at the C8-position, leading to a wide array of derivatives. scispace.com

The hydroxyl group at the 3-position can also participate in substitution reactions. It can be converted into other functional groups, or it can be used as a handle for attaching other molecules. For instance, the hydroxyl group can be alkylated or acylated to modify the lipophilicity and electronic properties of the compound.

Metal Complexation Studies with this compound

The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold is a well-known chelating agent, capable of forming stable complexes with a variety of metal ions. scispace.comrroij.com The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group form a bidentate coordination site, allowing the ligand to bind to a metal center. scispace.comrroij.com The presence of the iodine atom at the 8-position in this compound can influence the electronic properties and steric hindrance of the ligand, thereby affecting its coordination chemistry.

Quinolinol ligands, including 8-hydroxyquinoline and its derivatives, form stable complexes with a wide range of transition metals such as copper(II), zinc(II), iron(II/III), nickel(II), and manganese(II). rroij.comnih.govscirp.org The coordination can lead to the formation of mononuclear or polynuclear complexes, depending on the metal-to-ligand ratio and the reaction conditions. scirp.orgrsc.org For example, four-covalent metal complexes typically involve two quinolinol ligands per metal atom, while six-covalent complexes involve three. scispace.com

The geometry of the resulting metal complexes can vary, with common geometries including square planar and octahedral. scirp.orgresearchgate.net For instance, a copper(II) complex with 8-hydroxyquinoline in a 1:2 molar ratio often adopts a square planar geometry. scirp.org The coordination of the ligand to the metal ion often results in enhanced fluorescence compared to the free ligand, a property that is utilized in the development of fluorescent sensors. scispace.comrroij.com

The stability of these metal complexes is a key factor in their various applications. The formation of stable chelates is driven by the chelate effect, where the bidentate nature of the ligand leads to a more thermodynamically favorable complex compared to monodentate ligands.

The design of the quinolinol ligand plays a crucial role in determining the properties of the resulting metal complex. rsc.org Substituents on the quinoline ring can significantly impact the ligand's electronic and steric properties, which in turn affect the stability and reactivity of the metal-ligand bond. rsc.org

For example, the introduction of an iodine atom at the 8-position, as in this compound, introduces steric bulk near the coordination site, which can influence the geometry of the metal complex. vulcanchem.com Electron-withdrawing or electron-donating substituents can alter the electron density on the nitrogen and oxygen donor atoms, thereby modulating the strength of the metal-ligand bonds. rsc.org

Further Functionalization and Analog Synthesis Based on the this compound Scaffold

The this compound scaffold serves as a versatile platform for the synthesis of a wide range of analogs with tailored properties. vulcanchem.comnih.gov The reactivity of the quinoline ring and its substituents allows for various synthetic modifications.

One common strategy for functionalization is the use of multi-component reactions, such as the Mannich or Betti reactions. nih.gov These reactions allow for the introduction of new substituents and the creation of new chiral centers, leading to increased molecular diversity. For example, the Betti reaction involves the condensation of an aldehyde, a primary amine, and a phenolic compound, such as 8-hydroxyquinoline, to form aminobenzylphenols. nih.gov

Another approach to analog synthesis is through the modification of the existing functional groups. As mentioned earlier, the iodo group can be replaced via cross-coupling reactions, and the hydroxyl group can be derivatized. vulcanchem.com Furthermore, electrophilic substitution reactions can be used to introduce additional functional groups onto the quinoline ring. vulcanchem.com

The synthesis of analogs is often guided by structure-activity relationship (SAR) studies, where the biological activity of a series of related compounds is evaluated to identify key structural features responsible for their effects. nih.gov This information can then be used to design new analogs with improved potency and selectivity.

Advanced Spectroscopic Characterization and Structural Elucidation of 8 Iodoquinolin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 8-Iodoquinolin-3-ol in solution. vulcanchem.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR spectroscopy for this compound is predicted to show signals corresponding to each chemically distinct proton. This includes five signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the quinoline (B57606) core and a broader signal for the hydroxyl (-OH) proton, the chemical shift of which can vary depending on solvent and concentration. The integration of these signals would confirm the presence of five aromatic protons, while their splitting patterns (multiplicity) would reveal the coupling between adjacent protons, helping to confirm the substitution pattern.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. For this compound, nine distinct signals are expected for the quinoline ring carbons. The carbon atom bonded to the electronegative iodine (C-8) would show a characteristic shift, as would the carbon bonded to the hydroxyl group (C-3).

Table 1: Predicted NMR Spectroscopic Data for this compound

| Technique | Feature | Expected Observation |

|---|---|---|

| ¹H NMR | Aromatic Protons | 5 signals in the δ 7.0-9.0 ppm range |

| Hydroxyl Proton | 1 broad, exchangeable signal | |

| ¹³C NMR | Quinoline Carbons | 9 distinct signals |

| C-I Carbon | Shift influenced by the iodine substituent |

Note: This table represents predicted data based on the known structure. Specific chemical shifts and coupling constants require experimental determination.

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would allow for the definitive assignment of each proton to its corresponding carbon in the quinoline ring.

Vibrational Spectroscopy (FTIR, FT-Raman) for Molecular Fingerprinting

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Hydroxyl | 3200-3600 (broad) |

| C-H Stretch | Aromatic Ring | 3000-3100 |

| C=C / C=N Stretch | Quinoline Ring | 1500-1650 |

| C-O Stretch | Phenolic | 1200-1300 |

Note: This table represents generally expected frequency ranges. The exact positions of the bands depend on the specific molecular environment and intermolecular interactions.

The FTIR and FT-Raman spectra are often complementary. For example, the C=C and C=N stretching vibrations of the aromatic quinoline system are typically strong in the Raman spectrum. tu-chemnitz.deresearchgate.net The broad O-H stretching band from the hydroxyl group is usually a prominent feature in the FTIR spectrum. sid.ir

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. The calculated molecular weight of this compound is 287.06 g/mol . vulcanchem.com

Mass Spectrometry (MS): A standard mass spectrum would show a molecular ion peak (M⁺) that confirms the molecular weight of the compound. The fragmentation pattern provides structural information. Common fragmentation pathways for this molecule would likely involve the loss of the iodine atom or the loss of a carbonyl group (CO) following rearrangement.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which is used to confirm the elemental formula, C₉H₆INO. rsc.org This technique is essential for distinguishing between compounds with the same nominal mass but different atomic compositions.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique separates volatile compounds before they are introduced to the mass spectrometer. While the volatility of this compound may be limited, derivatization could be employed to make it more amenable to GC-MS analysis, which is useful for identifying the compound in complex mixtures. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique can provide definitive proof of the molecular structure by mapping the electron density of a single crystal. researchgate.net

For this compound, a crystal structure analysis would confirm:

The planar geometry of the quinoline ring system.

The exact positions of the iodine atom at C-8 and the hydroxyl group at C-3.

Precise bond lengths, bond angles, and torsion angles within the molecule.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl group and the pyridine (B92270) nitrogen, and potential π-π stacking interactions between quinoline rings. researchgate.net

While crystal structures for several related iodo- and chloro-substituted hydroxyquinolines have been reported, confirming their coordination with metals and intermolecular interactions, specific crystallographic data for this compound is not widely available. nih.govxray.cz

Electronic Absorption and Emission Spectroscopy for Optical Properties

The study of the interaction of light with this compound through electronic spectroscopy provides insight into its optical and photophysical properties, which is relevant given its potential application in materials science, such as in Organic Light-Emitting Diodes (OLEDs). vulcanchem.comresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: The quinoline ring system is an inherent chromophore. A UV-Vis absorption spectrum of this compound in a suitable solvent would display characteristic absorption bands corresponding to π → π* and n → π* electronic transitions within the conjugated aromatic system. mdpi.com The position and intensity of these bands are sensitive to the substitution pattern and the solvent environment. beilstein-journals.org

Emission (Fluorescence) Spectroscopy: Upon excitation with light of an appropriate wavelength, this compound may exhibit fluorescence. The emission spectrum provides information about the electronic structure of its excited state. The ability of quinoline derivatives to form stable metal complexes can significantly influence their fluorescent properties, a phenomenon utilized in the design of chemical sensors and emissive materials for OLEDs. vulcanchem.comnih.gov The iodine atom, due to the heavy-atom effect, can also influence the emissive properties by promoting intersystem crossing, potentially leading to phosphorescence.

Computational and Theoretical Chemistry Studies on 8 Iodoquinolin 3 Ol

Quantum Chemical Calculations of Molecular Structure and Energy

Quantum chemical calculations are fundamental in determining the three-dimensional structure and energetic properties of a molecule.

Electronic Structure Analysis

Understanding the electronic structure of a molecule is key to predicting its reactivity and optical properties.

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which can aid in the interpretation of experimental data. DFT calculations are widely used to compute vibrational frequencies (FT-IR and Raman spectra) and electronic transitions (UV-Vis spectra). By calculating these properties for the optimized geometry of 8-Iodoquinolin-3-ol, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimentally obtained spectra to confirm the molecular structure and assign specific spectral features to vibrational modes or electronic excitations.

While the above methodologies are standard, their specific application to generate data tables and detailed findings for this compound could not be completed due to the absence of dedicated studies in the searched scientific literature.

Reaction Mechanism Studies and Selectivity Prediction

While specific computational studies on the reaction mechanisms of this compound are not extensively documented, theoretical methods are frequently employed to understand the reactivity of the broader quinoline (B57606) family. Density Functional Theory (DFT) is a principal method used to model reaction energetics, identify transition states, and predict the selectivity of chemical transformations.

For quinoline derivatives, computational studies often focus on several key areas:

Electrophilic and Nucleophilic Substitution: Calculations of electrostatic potential maps and frontier molecular orbitals (HOMO and LUMO) can predict the most likely sites for electrophilic and nucleophilic attack. For this compound, the electron-donating hydroxyl group and the electron-withdrawing iodo substituent, along with the nitrogen atom, create a complex pattern of reactivity. Theoretical models can help predict the regioselectivity of reactions such as nitration, halogenation, or sulfonation.

Metal Complexation: The quinoline scaffold, particularly with a hydroxyl group, is an excellent chelating agent. mdpi.com Computational models can determine the binding energies and preferred coordination geometries with various metal ions. The positions of the nitrogen atom and the hydroxyl group in this compound make it a potential bidentate ligand.

Reaction Pathways: Theoretical calculations can map out the entire energy profile of a reaction, including intermediates and transition states. researchgate.net This is crucial for understanding mechanisms, such as the multi-step synthesis of complex quinoline derivatives or predicting the feasibility of a proposed synthetic route. For instance, in reactions like the Mannich reaction, which is common for hydroxyquinolines, computational studies can clarify the step-by-step mechanism and the factors controlling the yield and selectivity. nih.gov

By analogy with related compounds, it is predicted that the electron-rich benzene (B151609) ring would be the primary site for electrophilic substitution, with the precise position influenced by the directing effects of the iodo and hydroxyl groups.

Intermolecular Interactions and Aggregation Behavior

The intermolecular forces in a molecular system govern its physical properties, such as melting point, solubility, and crystal packing. For this compound, several types of non-covalent interactions are computationally predictable.

Hydrogen Bonding: The hydroxyl group at the 3-position is a potent hydrogen bond donor, while the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. Computational studies, often using methods like Atoms in Molecules (AIM) or Car-Parrinello Molecular Dynamics (CPMD), can quantify the strength and dynamics of these hydrogen bonds, both intramolecularly and intermolecularly in dimers or larger aggregates. nih.govmdpi.com

Halogen Bonding: The iodine atom at the 8-position can participate in halogen bonding, an interaction where the electropositive region (σ-hole) on the halogen atom interacts with a nucleophile. Ab initio and DFT calculations can model the geometry and energy of these interactions, which can be a significant factor in the self-assembly and crystal engineering of this compound. nih.gov

π-π Stacking: The planar aromatic quinoline ring system allows for π-π stacking interactions between molecules. Symmetry-Adapted Perturbation Theory (SAPT) is a computational method used to decompose the interaction energy into physically meaningful components (electrostatics, exchange, induction, and dispersion), revealing the nature of these stacking forces. nih.gov Dispersive forces are often found to be a decisive factor in such interactions. nih.gov

Aggregation behavior is a direct consequence of these intermolecular forces. Computational simulations can predict how individual molecules of this compound are likely to self-organize in the solid state or in solution, forming dimers, stacks, or more complex supramolecular structures.

| Interaction Type | Donor/Acceptor Sites on this compound | Typical Computational Methods | Predicted Importance |

| Hydrogen Bonding | Donor: 3-OH; Acceptor: Ring N | DFT, AIM, CPMD | High |

| Halogen Bonding | Donor: 8-I; Acceptor: N, O, π-system | DFT, MP2, SAPT | Moderate to High |

| π-π Stacking | Quinoline aromatic system | SAPT, DFT-D | High |

Aromaticity Analysis and Substituent Effects on Electron Populations

The aromaticity of the quinoline system is a key determinant of its stability and reactivity. Computational methods provide quantitative measures of aromaticity and allow for a detailed analysis of how substituents modulate the electron distribution.

Aromaticity Indices: Several indices are used to quantify aromaticity. The Harmonic Oscillator Model of Aromaticity (HOMA) index, which is based on bond lengths, is a common geometric descriptor. mdpi.comnih.gov Magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS), are also widely used. mdpi.comresearchgate.net For 8-hydroxyquinoline (B1678124) derivatives, studies have shown that both the benzene and pyridine (B92270) rings are aromatic, though their degree of aromaticity can differ and is sensitive to substitution. nih.gov The HOMA values for the two rings in substituted 8-hydroxyquinolines typically range from 0.7 to 0.9. nih.gov

Substituent Effects: The iodo and hydroxyl groups have distinct effects on the electronic structure of the quinoline core. Halogens, like iodine, generally act as σ-electron withdrawing and π-electron donating substituents. researchgate.net The hydroxyl group is a strong π-electron donor. Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution and donor-acceptor interactions within a molecule, providing a clear picture of these electronic effects. researchgate.net

| Ring | Predicted HOMA Value Range | Effect of 8-Iodo Group | Effect of 3-Hydroxyl Group |

| Benzene Ring | ~0.7-0.9 | σ-electron withdrawal, π-electron donation | Minor inductive effects |

| Pyridine Ring | ~0.8-0.9 | π-system perturbation | π-electron donation |

Applications of 8 Iodoquinolin 3 Ol in Advanced Materials and Chemical Sensing

Role as Precursors for Functional Materials

8-Iodoquinolin-3-ol serves as a versatile building block in the synthesis of more complex functional materials. The presence of the reactive iodo group at the 8-position and the hydroxyl group at the 3-position provides two distinct sites for chemical modification, allowing for the construction of a diverse array of derivatives with tailored properties.

The iodine atom is particularly amenable to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These synthetic methodologies enable the introduction of a wide range of functional moieties, including aryl, alkynyl, and amino groups, at the 8-position of the quinoline (B57606) ring. Such modifications can be strategically employed to tune the electronic and photophysical properties of the resulting molecules, or to introduce specific recognition sites for sensing applications.

Furthermore, the 3-hydroxyl group can be derivatized through esterification or etherification, providing another avenue for functionalization. This dual reactivity makes this compound a valuable precursor for the synthesis of:

Multifunctional Ligands: By introducing other coordinating groups through reactions at the iodo position, this compound can be converted into multidentate ligands capable of forming stable complexes with a variety of metal ions. These complexes can exhibit interesting magnetic, optical, or catalytic properties.

Polymer Building Blocks: The iodo and hydroxyl functionalities can be utilized to incorporate the quinoline unit into polymeric structures. For instance, the iodo group can participate in polymerization reactions, while the hydroxyl group can serve as an initiation site or a point of attachment to a polymer backbone.

Precursors for Heterocyclic Systems: The iodoquinoline core can be used as a starting material for the synthesis of more complex fused heterocyclic systems with potential applications in medicinal chemistry and materials science.

While specific examples of large-scale functional materials derived directly from this compound are still emerging in the scientific literature, the synthetic versatility of this compound positions it as a promising precursor for the next generation of advanced organic materials.

Development of Fluorescent Chemosensors for Metal Ions

The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold is renowned for its ability to form stable and often fluorescent complexes with a wide range of metal ions. researchgate.netrroij.com This property has been extensively exploited in the design of fluorescent chemosensors for the detection and quantification of metal ions of environmental and biological importance. rroij.com this compound, as a derivative of this important class of compounds, is poised to contribute significantly to this field.

The fundamental principle behind the sensing mechanism of 8-hydroxyquinoline-based chemosensors lies in the modulation of their fluorescence properties upon metal ion coordination. The chelation of a metal ion by the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group often leads to a significant change in the fluorescence intensity and/or wavelength. This can manifest as either fluorescence enhancement ("turn-on" sensing) or fluorescence quenching ("turn-off" sensing).

Several factors contribute to these changes:

Chelation-Enhanced Fluorescence (CHEF): In many cases, the free ligand exhibits weak fluorescence due to processes like photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT). jcsp.org.pk Upon metal binding, these non-radiative decay pathways can be suppressed, leading to a significant enhancement of the fluorescence quantum yield. jcsp.org.pk

Heavy Atom Effect: The presence of a heavy metal ion can also influence the photophysical properties of the complex, sometimes leading to quenching of fluorescence.

Intramolecular Charge Transfer (ICT): The electronic properties of the quinoline ring can be modulated by the coordinated metal ion, affecting the energy of the ICT excited state and thus the emission wavelength.

For this compound, the 3-hydroxy and quinoline nitrogen provide the metal binding site. The nature of the metal ion, its coordination geometry, and the stoichiometry of the complex will all influence the resulting photophysical properties. The iodo-substituent at the 8-position can further modulate the electronic properties of the quinoline ring and may also participate in secondary interactions with the metal center in certain complexes.

| Metal Ion | Typical Fluorescence Response of 8-HQ Derivatives | Potential Sensing Application |

|---|---|---|

| Al³⁺ | Significant fluorescence enhancement | Detection in environmental and biological samples |

| Zn²⁺ | Fluorescence enhancement | Sensing in biological systems |

| Cu²⁺ | Fluorescence quenching | Detection of copper contamination |

| Fe³⁺ | Fluorescence quenching | Monitoring iron levels |

| Hg²⁺ | Fluorescence enhancement or quenching depending on the specific sensor design | Detection of toxic heavy metals |

Applications in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Metal complexes of 8-hydroxyquinoline and its derivatives are cornerstone materials in the field of organic light-emitting diodes (OLEDs). The most famous example is tris(8-hydroxyquinolinato)aluminum (Alq3), which has been extensively used as an efficient electron-transporting and emissive material in OLEDs since their inception. scirp.org The success of Alq3 has spurred extensive research into other 8-hydroxyquinolate metal complexes for optoelectronic applications.

The utility of these complexes in OLEDs stems from their excellent thermal stability, good film-forming properties, and favorable electronic and photoluminescent characteristics. In a typical OLED device, the 8-hydroxyquinolate complex can function as:

An Emissive Layer (EML): The material emits light upon recombination of electrons and holes. The emission color can be tuned by modifying the substituents on the quinoline ring or by changing the central metal ion.

An Electron-Transport Layer (ETL): The material facilitates the transport of electrons from the cathode to the emissive layer.

A Hole-Blocking Layer (HBL): The material confines holes to the emissive layer, improving the device efficiency.

While direct applications of this compound in OLEDs have not been extensively reported, its structural features suggest intriguing possibilities. The formation of metal complexes with this compound would result in materials with distinct properties compared to the canonical Alq3. The change in the hydroxyl position from 8 to 3 would alter the coordination geometry and steric hindrance around the metal center, which in turn would affect the packing of the molecules in the solid state and their charge transport properties.

Furthermore, the presence of the heavy iodine atom could have a profound impact on the photophysical properties of the resulting metal complexes. The heavy-atom effect can promote intersystem crossing from the singlet excited state to the triplet excited state. This is particularly relevant for the development of highly efficient phosphorescent OLEDs (PhOLEDs), which can, in principle, achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. The design of phosphorescent emitters often involves the incorporation of heavy metal ions like iridium or platinum, but the "internal heavy-atom effect" from the ligand itself could provide an alternative or supplementary strategy to enhance phosphorescence.

| Component | Function in OLED | Relevant Property of 8-Hydroxyquinolate Complexes |

|---|---|---|

| Emissive Layer | Light emission | High photoluminescence quantum yield, tunable emission color |

| Electron-Transport Layer | Electron mobility | Good electron affinity and mobility |

| Hole-Blocking Layer | High ionization potential | Prevents hole leakage to the ETL |

Photophysical Properties and Potential in Photosensitization

The photophysical properties of this compound are expected to be significantly influenced by the presence of the iodine atom. In organic molecules, the introduction of a heavy atom, such as iodine, is known to induce a phenomenon called the "internal heavy-atom effect." This effect enhances the rate of intersystem crossing (ISC), a process where a molecule in a singlet excited state transitions to a triplet excited state.

The key photophysical consequences of the heavy-atom effect are:

Quenching of Fluorescence: As the rate of intersystem crossing increases, the competing process of fluorescence (emission from the singlet excited state) becomes less efficient, leading to a lower fluorescence quantum yield.

Enhanced Triplet State Population: The increased ISC rate leads to a higher quantum yield of triplet state formation.

Promotion of Phosphorescence: The heavy-atom effect also enhances the rate of phosphorescence, which is the radiative decay from the triplet state back to the ground state.

This efficient population of the triplet state opens up the possibility of using this compound and its metal complexes as photosensitizers. A photosensitizer is a molecule that, upon absorption of light, can transfer its excitation energy to another molecule or induce a chemical reaction. In the context of the triplet state, a common and important process is the generation of singlet oxygen.

The triplet excited state of the photosensitizer can transfer its energy to ground-state molecular oxygen (which is a triplet), resulting in the formation of highly reactive singlet oxygen. Singlet oxygen is a powerful oxidizing agent and is the key cytotoxic species in photodynamic therapy (PDT) for the treatment of cancer and other diseases. It also has applications in photocatalysis and photoredox reactions.

The potential of this compound as a photosensitizer would depend on several factors, including:

Absorption Spectrum: The molecule must absorb light in a suitable wavelength range (often in the visible or near-infrared for biological applications).

Triplet State Energy: The energy of the triplet state must be higher than the energy required to excite ground-state oxygen to its singlet state (approximately 0.98 eV).

Triplet State Lifetime: A sufficiently long triplet state lifetime is necessary to allow for efficient energy transfer to oxygen.

While detailed photophysical studies on this compound are needed to quantify these parameters, the presence of the iodine atom strongly suggests its potential as a photosensitizer, making it a target for further investigation in the fields of photomedicine and photocatalysis.

Utilization in Analytical Chemistry for Metal Ion Extraction and Separation

8-Hydroxyquinoline and its derivatives have a long and storied history in analytical chemistry as versatile reagents for the extraction and separation of metal ions. The underlying principle of their application is the formation of neutral, coordinatively saturated metal complexes that are sparingly soluble in water but readily soluble in organic solvents. This allows for the selective transfer of metal ions from an aqueous phase to an immiscible organic phase, a process known as solvent extraction.

The chelation of a metal ion by this compound would involve the deprotonation of the 3-hydroxyl group and coordination of both the resulting alkoxide and the quinoline nitrogen to the metal center. The stoichiometry of the resulting complex (i.e., the ligand-to-metal ratio) depends on the charge and coordination number of the metal ion. For a divalent metal ion (M²⁺), a 2:1 complex, M(Iodo-quinolin-3-O)₂, would be formed, which is neutral and thus extractable.

The selectivity of the extraction process can be controlled by carefully adjusting the pH of the aqueous solution. The formation of the metal complex is a pH-dependent equilibrium, and different metal ions will form stable complexes at different pH ranges. This allows for the separation of a mixture of metal ions by sequential extractions at controlled pH values.

The introduction of the iodo group at the 8-position can influence the extraction properties of this compound in several ways:

Acidity: The electronic effect of the iodine atom can slightly alter the pKa of the hydroxyl group, which would shift the pH range for complex formation and extraction.

Given the well-established utility of the 8-hydroxyquinoline scaffold in metal extraction, this compound represents a promising candidate for the development of new and potentially more efficient and selective extraction reagents for analytical and industrial applications, such as hydrometallurgy and waste-water treatment.

| Parameter | Influence on Metal Extraction | Effect of this compound Structure |

|---|---|---|

| pH of aqueous phase | Controls the formation of the neutral complex | The pKa of the 3-hydroxyl group determines the optimal pH range for extraction. |

| Choice of organic solvent | Determines the solubility of the metal complex | The iodo-substituent increases lipophilicity, potentially favoring extraction into less polar solvents. |

| Concentration of the extractant | Influences the efficiency of the extraction | Higher concentrations drive the equilibrium towards the formation of the metal complex in the organic phase. |

| Presence of masking agents | Can prevent the extraction of interfering ions | Allows for enhanced selectivity in complex mixtures. |

Contributions to Dye Chemistry and Bioanalytical Detection

The chromophoric nature of the quinoline ring system, coupled with the potential for intense fluorescence in its metal complexes, positions this compound and its derivatives as interesting candidates for applications in dye chemistry and bioanalytical detection.

As a dye, the absorption and emission properties of this compound can be tuned through chemical modifications at the iodo and hydroxyl positions. The introduction of electron-donating or electron-withdrawing groups can shift the absorption and emission wavelengths across the visible spectrum, leading to a palette of colors. These dyes could find applications in various fields, including textiles, imaging, and as components in functional materials.

In the realm of bioanalytical detection, the fluorescence and metal-chelating properties of this compound are of particular interest. Fluorescent probes are invaluable tools in biology and medicine for the visualization and quantification of specific analytes in complex biological environments. The development of fluorescent sensors based on this compound for the detection of biologically relevant metal ions, such as Zn²⁺, Cu²⁺, and Fe³⁺, is a promising area of research.

Furthermore, this compound can be conjugated to biomolecules, such as proteins, nucleic acids, or small-molecule drugs, to create targeted probes or imaging agents. The quinoline moiety can serve as a fluorescent reporter, allowing for the tracking of the biomolecule in cells or tissues. The metal-chelating properties could also be exploited to develop probes that respond to changes in the local concentration of metal ions or to design theranostic agents that combine diagnostic imaging with therapeutic action.

The potential bioanalytical applications include:

Fluorescent labeling of biomolecules: Covalent attachment of this compound derivatives to proteins or other biomolecules for use in fluorescence microscopy, flow cytometry, and immunoassays.

Intracellular ion sensing: Design of cell-permeable probes for monitoring the concentration and distribution of metal ions within living cells.

Enzyme activity assays: Development of probes that exhibit a change in fluorescence upon interaction with a specific enzyme.

Targeted imaging agents: Conjugation to targeting moieties (e.g., antibodies, peptides) for the specific imaging of diseased tissues, such as tumors.

The unique combination of a versatile chemical scaffold, tunable photophysical properties, and strong metal-binding affinity makes this compound a compelling platform for the development of novel dyes and bioanalytical tools.

Medicinal Chemistry Perspectives on 8 Iodoquinolin 3 Ol

Investigation of Biological Activities in Vitro (Mechanism-Focused)

8-Iodoquinolin-3-ol is a halogenated derivative of the quinoline (B57606) scaffold, a privileged structure in medicinal chemistry. The introduction of an iodine atom at the 8-position and a hydroxyl group at the 3-position of the quinoline ring system imparts specific physicochemical properties that are believed to underpin its diverse biological activities observed in vitro. Research into this and structurally related compounds has unveiled a range of mechanistic actions, from antimicrobial and anticancer effects to neuroprotective potential and the modulation of crucial cellular pathways.

The antimicrobial activities of quinoline derivatives are well-documented, and halogenation can significantly enhance their potency. While specific studies on this compound are limited, research on related iodo-8-quinolinols provides valuable insights into its potential antimicrobial profile. For instance, 3-iodo- and 6-iodo-8-quinolinols have been prepared and evaluated for their antifungal activity against a panel of six fungi: Aspergillus niger, A. oryzae, Myrothecium verrucaria, Trichoderma viride, Mucor cirinelloides, and Trichophyton mentagrophytes. researchgate.net A comparison with 5-iodo- and 7-iodo-8-quinolinols revealed that the position of the iodine atom significantly influences the antifungal efficacy, with the 6-iodo isomer being the most active. researchgate.net

The proposed mechanism for the antifungal action of 8-hydroxyquinoline (B1678124) derivatives involves the inhibition of enzymes essential for DNA and RNA synthesis, ultimately leading to the inhibition of spore germination and mycelial growth. researchgate.net Furthermore, related compounds like 5-chloro-7-iodo-quinolin-8-ol (clioquinol) have demonstrated the ability to inhibit the growth of a large number of fungi. researchgate.net While direct evidence for this compound is scarce, its structural similarity to these active compounds suggests it may also possess noteworthy antifungal properties. The antibacterial activity of quinoline derivatives is often attributed to their ability to chelate metal ions essential for bacterial enzymes and to intercalate with bacterial DNA. researchgate.net

Table 1: Antifungal Activity of Iodo-8-quinolinol Isomers

| Fungus | 3-Iodo-8-quinolinol | 5-Iodo-8-quinolinol | 6-Iodo-8-quinolinol | 7-Iodo-8-quinolinol |

|---|---|---|---|---|

| Aspergillus niger | Data not specified | Data not specified | Most Active | Data not specified |

| Aspergillus oryzae | Data not specified | Data not specified | Most Active | Data not specified |

| Myrothecium verrucaria | Data not specified | Data not specified | Most Active | Data not specified |

| Trichoderma viride | Data not specified | Data not specified | Most Active | Data not specified |

| Mucor cirinelloides | Data not specified | Data not specified | Most Active | Data not specified |

| Trichophyton mentagrophytes | Data not specified | Data not specified | Most Active | Data not specified |

Source: Based on findings from Gershon et al. researchgate.net

The anticancer potential of quinoline-based compounds has been extensively investigated. researchgate.netscirp.org 8-Hydroxyquinoline derivatives, in particular, have shown significant antiproliferative activity against various human cancer cell lines. nih.gov For instance, 8-hydroxy-2-quinolinecarbaldehyde demonstrated potent in vitro cytotoxicity against cell lines including MDA-MB-231, T-47D, Hs578t, SaoS2, K562, SKHep1, and Hep3B. nih.gov The anticancer mechanisms of quinoline derivatives are often multifactorial. Some styryl quinoline derivatives have been shown to induce apoptosis, with evidence of increased levels of caspase 3. researchgate.net The cellular response, including cell cycle arrest and apoptosis, can be dependent on the p53 protein status of the cancer cells. researchgate.net

Other quinoline-based compounds, such as clioquinol (B1669181) and nitroxoline, have been shown to inhibit the viability and proliferation of cholangiocarcinoma cells in a dose- and time-dependent manner. dovepress.com The antiproliferative effects of these compounds are also linked to their ability to suppress colony formation and cell migration. dovepress.com While direct studies on this compound are not widely available, its structural resemblance to these active quinoline derivatives suggests it may exert similar anticancer effects.

Table 2: Cytotoxic Potential of a Related Quinoline Derivative (8-hydroxy-2-quinolinecarbaldehyde)

| Human Cancer Cell Line | MTS50 Range (μg/mL) |

|---|---|

| MDA-MB-231 | 12.5–25 |

| T-47D | 12.5–25 |

| Hs578t | 12.5–25 |

| SaoS2 | 12.5–25 |

| K562 | 12.5–25 |

| SKHep1 | 12.5–25 |

| Hep3B | 6.25±0.034 |

Source: Based on findings from Kao et al. nih.gov

8-Hydroxyquinoline derivatives have been investigated for their neuroprotective effects, which are often linked to their ability to inhibit specific enzymes. researchgate.netnih.gov For example, certain 8-hydroxyquinoline hybrids have been shown to act as potent anti-neurodegenerative agents by inhibiting β-amyloid aggregation and reducing metal-driven oxidative damage. nih.gov The neuroprotective potential of various compounds has been evaluated in models of neuronal injury, where they have been shown to improve cell viability and inhibit apoptosis. mdpi.comnih.gov

A key aspect of the biological activity of 8-hydroxyquinoline derivatives is their capacity for enzyme inhibition. researchgate.net They have been identified as inhibitors of a broad spectrum of 2-oxoglutarate (2OG) dependent oxygenases. nih.govrsc.org For instance, 5-carboxy-8-hydroxyquinoline (IOX1) is a broad-spectrum inhibitor of multiple biologically important 2OG oxygenases, including KDM4 histone demethylases and HIF hydroxylases. nih.gov The 8-hydroxyquinoline scaffold is also found in inhibitors of other enzymes such as Cathepsin B and lipoxygenases (LOX). researchgate.net The ability of this compound to inhibit these and other enzymes like cholinesterases would be a critical determinant of its potential neuroprotective and other therapeutic activities.

The biological effects of this compound and its analogs are also mediated through the modulation of key cellular pathways. One such pathway is the hypoxia-inducible factor-1α (HIF-1α) pathway, a critical regulator of cellular responses to low oxygen levels that is often upregulated in cancer. nih.govnih.govmdpi.com Inhibition of the HIF-1α pathway is a promising strategy for cancer therapy. nih.gov

Furthermore, many quinoline derivatives can induce apoptosis by disrupting the mitochondrial membrane potential (ΔΨm). nih.govresearchgate.netnih.gov A decrease in mitochondrial membrane potential is a key event in the apoptotic cascade, leading to the release of pro-apoptotic factors from the mitochondria. researchgate.net

Metal Chelating Abilities and Biological Relevance

The ability of 8-hydroxyquinoline and its derivatives to chelate metal ions is a cornerstone of their diverse biological activities. researchgate.netnih.govnih.gov The nitrogen atom of the quinoline ring and the adjacent hydroxyl group form a powerful bidentate chelation site for various metal ions. nih.gov

8-Hydroxyquinoline derivatives are known to effectively chelate biologically significant metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺). nih.govmdpi.com The dysregulation of these metal ions is implicated in the pathology of numerous diseases, including neurodegenerative disorders like Alzheimer's disease and cancer. researchgate.netnih.gov The anticancer effects of some 8-hydroxyquinoline derivatives, such as clioquinol, are linked to their chelation of Cu²⁺ and Zn²⁺. nih.gov

Metal chelation can exert therapeutic effects through several mechanisms. By sequestering excess metal ions, these compounds can mitigate metal-induced oxidative stress. nih.gov In the context of cancer, the chelation of essential metals can inhibit the activity of metalloenzymes that are vital for tumor growth and proliferation. nih.gov The formation of metal complexes with 8-hydroxyquinoline derivatives can also lead to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. nih.gov Metal chelation therapy is being explored as a targeted approach for diseases like Alzheimer's, where it can potentially reduce the accumulation of amyloid-β plaques and tau protein tangles. nih.gov The specific biological consequences of metal chelation by this compound would depend on the stability of the metal complexes it forms and the cellular environment.

Impact on Oxidative Stress Mechanisms

Quinoline derivatives are recognized for their potential to modulate oxidative stress, a condition arising from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. nih.govresearchgate.net While direct studies on this compound are limited, the extensive research on its structural analog, 8-hydroxyquinoline (8-HQ), provides significant insights into its probable mechanisms. 8-HQ is a potent antioxidant, and its effects are attributed to the scavenging activities of the 8-hydroxyl group and its ability to form coordination complexes with transition metal ions like iron. mdpi.com

Research has demonstrated that 8-HQ can inhibit the oxidative degradation of biological molecules by scavenging hydroxyl radicals. mdpi.com Furthermore, derivatives of 8-HQ have shown protective effects in cellular models of oxidative stress. For instance, 8-HQ and its derivatives can ameliorate high glucose-induced toxicity in human neuroblastoma cells, a process linked to oxidative damage. nih.gov This neuroprotection is partly achieved by modulating cellular pathways, such as the calpain-calpastatin system, that are activated by oxidative stress and lead to cell death. nih.gov

Mitochondrial dysfunction is a key feature of oxidative stress, often resulting in the increased production of ROS. nih.gov Certain 8-HQ analogs have been shown to reverse the depolarization of the mitochondrial membrane that occurs following oxidative stress, indicating a direct protective effect on this critical organelle. nih.gov The antioxidant activity of various 8-HQ derivatives has been confirmed in multiple assays, including their ability to scavenge DPPH, ABTS radicals, and hydrogen peroxide. researchgate.net Given these findings, the 3-hydroxy group on the this compound scaffold is hypothesized to confer similar antioxidant capabilities through hydrogen donation and metal chelation, thereby mitigating oxidative damage.

Structure-Activity Relationship (SAR) Studies for Iodoquinoline Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure influences its biological activity. nih.gov For quinoline derivatives, SAR studies have revealed that the type and position of substituents on the quinoline ring are critical determinants of their therapeutic effects. mdpi.com

The introduction of an iodine atom, as seen in iodoquinoline derivatives, significantly impacts the molecule's physicochemical properties, such as lipophilicity, which can enhance cell membrane permeability and target engagement. Studies on a library of carboxy-quinoline derivatives bearing an iodine atom have demonstrated that these compounds are interesting scaffolds for developing novel antimicrobial agents. mdpi.comnih.gov The antimicrobial action was found to be highly dependent on the other radicals attached to the basic structure. mdpi.comnih.gov For example, the presence of a -C₆H₄Br group showed the highest activity against Staphylococcus epidermidis compared to the unsubstituted parent structure. mdpi.com

The hydroxyl group's position is also a key factor in the biological activity of quinolines. For 8-hydroxyquinolines, the hydroxyl group at the C-8 position has been identified as crucial for their growth inhibitory activity against various intestinal bacteria. nih.gov In studies of catechol O-methyltransferase (COMT) inhibitors, the 8-hydroxy group was found to be essential for chelating the catalytic magnesium ion in the enzyme's active site, an interaction confirmed by X-ray crystallography. nih.gov Further SAR exploration in that study showed that small substituents at the 7-position of the 8-hydroxyquinoline scaffold could improve metabolic stability without compromising potency. nih.gov

The following table presents the minimum inhibitory concentration (MIC) values for a series of iodo-quinoline derivatives against selected microbial strains, illustrating the impact of different substituents on antimicrobial activity. mdpi.com

| Compound ID | R | R1 | MIC (µg/mL) vs S. epidermidis ATCC 12228 | MIC (µg/mL) vs C. parapsilosis ATCC 22019 |

| 4a | -H | -H | 15.6 | 7.8 |

| 4b | -H | -C₆H₅ | 15.6 | 7.8 |

| 4c | -H | -C₆H₄Cl | 7.8 | 7.8 |

| 4d | -H | -C₆H₄Br | 3.9 | 7.8 |

| 4k | -OCH₃ | -H | 15.6 | 15.6 |

| 4s | -OH | -OCH₃ | 15.6 | 15.6 |

This compound as a Privileged Scaffold for Drug Lead Identification

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the discovery of new drugs. mdpi.com The quinoline ring system, and specifically the 8-hydroxyquinoline (8-HQ) moiety, is widely regarded as a privileged structure. nih.govnih.govmdpi.com This status is due to its frequent appearance in biologically active compounds and its synthetic versatility, which allows for the generation of large, structurally diverse derivative libraries. mdpi.com

The 8-HQ scaffold possesses a rich diversity of biological properties, including antimicrobial, anticancer, antineurodegenerative, and anti-inflammatory activities. nih.govnih.govscispace.com Its biological actions often stem from its ability to chelate metal ions, a property conferred by the nitrogen atom of the quinoline ring and the adjacent hydroxyl group. nih.gov This chelating ability can restore metal homeostasis, which is dysregulated in many diseases. nih.gov The utility of the 8-HQ scaffold was recently highlighted in a study that identified it as a novel framework for histamine (B1213489) H2 receptor blockers, demonstrating its potential to yield leads for new therapeutic targets. nih.gov

Future Research Directions and Unexplored Avenues for 8 Iodoquinolin 3 Ol

Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Sustainability

Current synthetic strategies for quinoline (B57606) derivatives often involve multi-step processes with harsh reaction conditions. Future research should prioritize the development of more efficient and environmentally benign methods for the synthesis of 8-Iodoquinolin-3-ol. A key focus will be on improving atom economy and reducing waste.

Potential research avenues include:

C-H Activation/Iodination: Exploring direct C-H iodination at the C-8 position of quinolin-3-ol as a late-stage functionalization step. This would be a more atom-economical approach compared to traditional methods that may involve protecting groups and multiple steps.

Flow Chemistry: Utilizing microreactor technology to enable rapid, safe, and scalable synthesis. Flow chemistry can offer precise control over reaction parameters, potentially improving yields and reducing byproduct formation.

Biocatalysis: Investigating the use of enzymes for the regioselective hydroxylation or iodination of quinoline precursors. Biocatalysis offers a green alternative to traditional chemical methods.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

|---|---|---|

| Direct C-H Iodination | High atom economy, reduced step count | Achieving high regioselectivity at the C-8 position |

| Flow Chemistry Synthesis | Enhanced safety, scalability, and process control | Initial optimization of flow parameters |

| Biocatalytic Approaches | High selectivity, environmentally friendly | Enzyme discovery and engineering for specific substrates |

Comprehensive Investigation of Specific Reactivity Profiles at C-8 and C-3 Positions

The C-8 iodo and C-3 hydroxyl groups are key functional handles for further molecular elaboration. A systematic investigation into the reactivity of these positions is crucial for unlocking the full potential of this compound as a versatile building block.

Future studies should focus on:

Cross-Coupling Reactions at C-8: The carbon-iodine bond at the C-8 position is ripe for exploitation in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would allow for the introduction of a wide array of substituents, including aryl, alkynyl, and amino groups.

Functionalization of the C-3 Hydroxyl Group: The hydroxyl group can be readily converted into other functionalities, such as ethers and esters, to modulate the electronic properties and biological activity of the molecule.

Orthogonal Reactivity: A key area of exploration is the development of orthogonal reaction conditions that allow for the selective functionalization of one position without affecting the other.

Table 2 outlines potential functionalization reactions for future investigation.

Table 2: Potential Functionalization Reactions for this compound

| Position | Reaction Type | Potential Reagents | Potential Products |

|---|---|---|---|

| C-8 | Suzuki Coupling | Arylboronic acids, Pd catalyst | 8-Arylquinolin-3-ols |

| C-8 | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | 8-Alkynylquinolin-3-ols |

| C-3 | Etherification | Alkyl halides, base | 3-Alkoxy-8-iodoquinolines |

| C-3 | Esterification | Acyl chlorides, base | 8-Iodoquinolin-3-yl esters |

Advanced Material Applications Leveraging the Unique Substitution Pattern at C-8 and C-3

The rigid, planar structure of the quinoline core, combined with the specific electronic properties imparted by the iodo and hydroxyl substituents, makes this compound an intriguing candidate for advanced material applications. The C-8 position allows for the extension of the conjugated system, while the C-3 hydroxyl group can be used for tuning solubility and intermolecular interactions.

Unexplored avenues in materials science include:

Organic Light-Emitting Diodes (OLEDs): Derivatives of this compound could be investigated as potential host or emissive materials in OLEDs. The heavy iodine atom could promote intersystem crossing, potentially leading to efficient phosphorescent emitters.

Organic Semiconductors: The ability to functionalize the C-8 position could allow for the synthesis of novel π-conjugated systems for use in organic field-effect transistors (OFETs).

Chemosensors: The quinolin-3-ol moiety is known to exhibit fluorescence. The development of derivatives that show changes in their photophysical properties upon binding to specific analytes could lead to new chemosensors.

Deeper Mechanistic Studies of Biological Activities at a Molecular Level

Derivatives of the closely related 8-hydroxyquinoline (B1678124) have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and antiviral effects. mdpi.comnih.govnih.gov It is therefore highly probable that this compound and its derivatives could also possess interesting pharmacological properties.

Future research should focus on:

Enzyme Inhibition Studies: Investigating the potential of this compound derivatives as inhibitors of specific enzymes, such as kinases or proteases, which are often implicated in disease.

DNA Intercalation and Binding: Exploring the ability of these compounds to interact with nucleic acids, a mechanism of action for some anticancer drugs.

Structure-Activity Relationship (SAR) Studies: A systematic synthesis and biological evaluation of a library of this compound derivatives will be crucial to understand the relationship between their chemical structure and biological activity. mdpi.com

Exploration of this compound in Emerging Fields

The unique structural and electronic features of this compound make it a promising candidate for exploration in several emerging fields of chemical science.

Potential emerging applications to be investigated:

Asymmetric Catalysis: The quinoline scaffold can be modified to create chiral ligands for transition-metal-catalyzed asymmetric reactions. The C-3 hydroxyl and the C-8 position offer convenient points for the attachment of chiral auxiliaries.

Supramolecular Assemblies: The planar structure and the potential for hydrogen bonding through the C-3 hydroxyl group could be exploited in the design of novel supramolecular structures, such as gels, liquid crystals, or molecular cages.

Bioimaging Probes: Quinoline derivatives are often fluorescent. Future work could focus on developing this compound-based probes for the imaging of specific biological targets or for monitoring cellular processes. The iodine atom could also be replaced with a radioactive isotope for applications in nuclear imaging.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Iodoquinolin-3-ol, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound is typically synthesized via iodination of 8-hydroxyquinoline using iodine monochloride (ICl) or potassium iodate (KIO₃). Key parameters include temperature control (e.g., 80–100°C for ICl reactions), stoichiometric ratios (e.g., 1:1.2 quinoline:ICl), and purification via recrystallization in ethanol/water mixtures. Validation of purity requires HPLC or NMR to confirm absence of di-iodinated byproducts . Reaction optimization should employ Design of Experiments (DoE) to assess variables like solvent polarity, catalyst loading, and reaction time.

Q. Which analytical techniques are most effective for characterizing this compound, and how should data be validated?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical for structural confirmation. For elemental quantification (e.g., iodine content), inductively coupled plasma mass spectrometry (ICP-MS) or X-ray fluorescence (XRF) are recommended. Cross-validation using multiple techniques (e.g., FTIR for functional groups, melting point analysis) ensures data reliability. Contradictions in spectral data (e.g., unexpected peaks in NMR) should prompt re-isolation or alternative derivatization approaches .

Q. How can researchers assess the stability of this compound under varying storage and experimental conditions?

- Methodological Answer : Conduct accelerated stability studies under stress conditions (e.g., 40°C/75% relative humidity, UV light exposure) to monitor degradation via HPLC. Kinetic modeling (e.g., Arrhenius equation) predicts shelf life. For in vitro assays, evaluate stability in biological buffers (e.g., PBS at pH 7.4) over 24–72 hours, using LC-MS to detect hydrolysis or oxidation products. Store the compound in amber vials at –20°C under inert gas to minimize photolytic and oxidative degradation .

Advanced Research Questions

Q. How can contradictory data on the pharmacological activity of this compound be resolved across studies?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial potency) often stem from variations in assay protocols (e.g., bacterial strain selection, inoculum size). Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin). Perform dose-response curves with triplicate replicates and statistical analysis (e.g., ANOVA with Tukey’s post-hoc test) to identify outliers. Meta-analysis of published data should account for solvent effects (DMSO vs. aqueous) and cell line viability .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer : Synthesize analogs with modifications at the quinoline core (e.g., halogen substitution at C-5/C-7) or hydroxyl group (e.g., methylation). Test derivatives in parallel assays (e.g., MIC for antimicrobial activity, IC₅₀ for enzyme inhibition). Computational modeling (docking studies with target proteins like topoisomerases) combined with Hammett plots can rationalize electronic effects. Contradictory SAR trends require revisiting synthetic routes to confirm regioselectivity .

Q. How should researchers design interdisciplinary studies to explore the dual metal-chelating and antimicrobial properties of this compound?

- Methodological Answer : Integrate microbiological assays with spectroscopic techniques (e.g., UV-Vis titration for metal binding constants). For example, pre-incubate the compound with Fe³⁺/Cu²⁺ and assess changes in antimicrobial efficacy. Use isothermal titration calorimetry (ITC) to quantify metal-binding thermodynamics. Contradictions between chelation capacity and bioactivity may arise from redox activity of metal complexes, requiring cyclic voltammetry to probe electron-transfer pathways .

Tables for Key Data Comparison

| Parameter | Synthetic Method (ICl) | Synthetic Method (KIO₃) | Reference |

|---|---|---|---|

| Yield (%) | 68–72 | 55–60 | |

| Purity (HPLC) | ≥98% | ≥95% | |

| Reaction Time (hours) | 6–8 | 12–16 |

| Analytical Technique | Key Output | Validation Requirement |

|---|---|---|

| HRMS | Molecular ion [M+H]⁺ = 397 | Isotopic pattern for I₂ |

| ICP-MS | Iodine content = 63.94% | Calibration with NIST SRM |

Notes on Contradictions and Limitations

- highlights discrepancies in elemental analysis due to variable iodination efficiency, necessitating post-synthetic purification .

- Stability studies () conflict with some pharmacological data, suggesting degradation products may interfere with bioassays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.